![molecular formula C22H21N3O3 B2446044 3-(2-methoxyethyl)-10-methyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883957-06-0](/img/structure/B2446044.png)
3-(2-methoxyethyl)-10-methyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-methoxyethyl)-10-methyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a type of pyrimido[4,5-b]quinoline, which is a class of compounds that have been synthesized and studied for their potential applications in various fields .
Synthesis Analysis
The synthesis of pyrimido[4,5-b]quinolines involves a multicomponent reaction of 1,3 diketones (such as dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil, and an aromatic aldehyde . This process is facilitated by a mechanochemical synthesis using a ball mill . The transformation involves a one-pot, catalyst-free, and solvent-free pathway to develop the desired products under mild reaction conditions .Molecular Structure Analysis
The molecular structure of “3-(2-methoxyethyl)-10-methyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” would be characterized by analytical and spectrometrical methods such as IR, 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimido[4,5-b]quinolines are multicomponent reactions. These reactions involve the combination of multiple reactants in a single reaction vessel to form complex products . The reactions are facilitated by a mechanochemical synthesis using a ball mill .科学的研究の応用
Synthesis and Chemical Properties
Pyrimido[4,5-b]quinoline derivatives have been synthesized through various chemical reactions, highlighting their chemical versatility and potential for modification. For instance, one-pot condensation methods have been used to synthesize pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10-dione derivatives, demonstrating the synthetic accessibility of these compounds (Damavandi & Sandaroos, 2012). Similarly, a three-component synthesis approach in water has been reported for pyrimido[4,5-b]quinoline-tetraone derivatives, offering an environmentally friendly and efficient method for producing these compounds (Azizian, Delbari, & Yadollahzadeh, 2014).
Biological and Pharmacological Applications
The biological and pharmacological activities of pyrimido[4,5-b]quinoline derivatives have been extensively studied, suggesting potential therapeutic applications. For example, some derivatives have shown significant antimicrobial activity, indicating their potential use as antimicrobial agents (Vartale, Halikar, & Pawar, 2013). Furthermore, compounds with the pyrimido[4,5-b]quinoline core have been evaluated for their cytotoxic activities against various cancer cell lines, suggesting their application in cancer therapy (Suh, Park, & Lee, 2001).
Material Science Applications
In material science, pyrimido[4,5-b]quinoline derivatives have been investigated as corrosion inhibitors for metals, showcasing their potential in industrial applications to protect metals from corrosion. A study demonstrated that these compounds effectively inhibit the corrosion of mild steel in acidic environments, with adsorption characteristics conforming to the Langmuir adsorption isotherm (Verma et al., 2016).
将来の方向性
The future directions for the study of “3-(2-methoxyethyl)-10-methyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” could include further exploration of its potential applications, particularly in the field of medicinal chemistry given the antitumor activity demonstrated by similar compounds . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .
作用機序
Target of Action
It is known that several antitumor agents, which this compound may be related to, produce their effects through interaction with dna .
Mode of Action
It is suggested that the compound might interact with dna, similar to several known antitumor agents .
Result of Action
Given its potential interaction with dna, it may induce changes at the molecular and cellular levels .
特性
IUPAC Name |
3-(2-methoxyethyl)-10-methyl-2-(2-methylphenyl)pyrimido[4,5-b]quinoline-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-14-8-4-5-9-15(14)20-23-21-18(22(27)25(20)12-13-28-3)19(26)16-10-6-7-11-17(16)24(21)2/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKICBLXZUDSYSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C(=O)C4=CC=CC=C4N3C)C(=O)N2CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-10-methyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


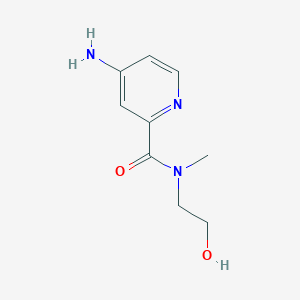
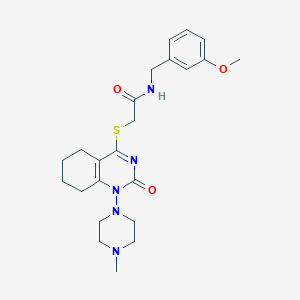

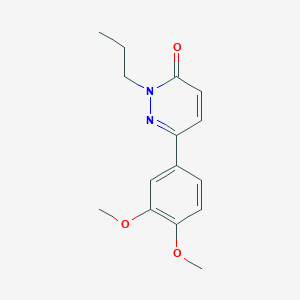
![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane](/img/structure/B2445973.png)

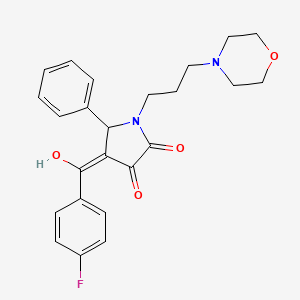
![3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2445976.png)
![4-fluoro-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2445978.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide](/img/structure/B2445979.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2445981.png)
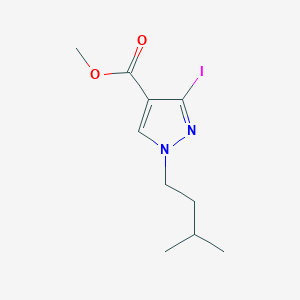
![1-(Naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2445984.png)